4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide
Overview
Description
4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an oxadiazole ring, and a methoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone under alkaline conditions . This intermediate is then subjected to further reactions to introduce the oxadiazole and tetrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, cesium carbonate for alkylations, and various oxidizing agents for oxidation reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield substituted derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole and oxadiazole derivatives, such as:
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 4-(2-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-YL]sulfanyl}acetamido)-1,2,5-oxadiazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-1,2,5-oxadiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4S/c1-24-8-4-2-7(3-5-8)21-13(16-19-20-21)26-6-9(22)15-12-10(11(14)23)17-25-18-12/h2-5H,6H2,1H3,(H2,14,23)(H,15,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWROCHCLXEFFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NON=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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